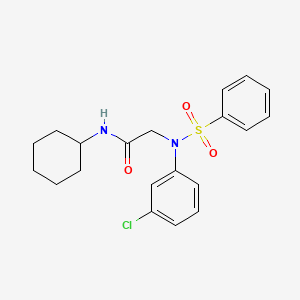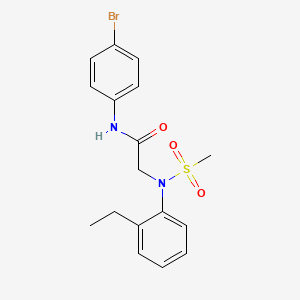![molecular formula C22H17FN4O2S B3445565 (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3445565.png)
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
描述
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyridine ring, a pyrrole ring, a fluorophenyl group, and a diazinane-dione core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves multiple steps, each requiring specific reaction conditions and reagents The synthetic route typically begins with the preparation of the pyridine and pyrrole intermediates, followed by their coupling to form the core structure
-
Synthesis of Pyridine Intermediate: : The pyridine intermediate can be synthesized through a series of reactions starting from commercially available precursors. Common methods include the condensation of aldehydes with ammonia or amines, followed by cyclization and functional group modifications.
-
Synthesis of Pyrrole Intermediate: : The pyrrole intermediate is typically prepared through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
-
Coupling Reaction: : The pyridine and pyrrole intermediates are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the core structure of the compound.
-
Introduction of Fluorophenyl Group: : The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with the core structure.
-
Formation of Diazinane-Dione Ring: : The final step involves the formation of the diazinane-dione ring through a cyclization reaction, typically using a thiol reagent under acidic or basic conditions.
化学反应分析
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole and pyridine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions are typically oxidized derivatives with additional functional groups.
-
Reduction: : Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically result in the reduction of the diazinane-dione ring to form dihydro derivatives.
-
Substitution: : The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl group. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
科学研究应用
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:
-
Chemistry: : The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.
-
Medicine: : The compound is explored for its potential as a drug candidate. Its biological activity and pharmacokinetic properties are evaluated in preclinical studies to determine its efficacy and safety.
-
Industry: : In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it a valuable component in various manufacturing processes.
作用机制
The mechanism of action of (5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
-
Enzyme Inhibition: : The compound may inhibit the activity of specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to various biological effects.
-
Receptor Modulation: : The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways. This modulation can result in changes in cellular function and behavior.
-
DNA Interaction: : The compound may bind to DNA, interfering with its replication and transcription processes. This interaction can lead to changes in gene expression and cellular proliferation.
相似化合物的比较
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Similar compounds include other pyridine and pyrrole derivatives, such as 2,5-dimethylpyridine and 2,5-dimethylpyrrole. These compounds share structural similarities but differ in their functional groups and overall reactivity.
-
Uniqueness: : The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(5E)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S/c1-13-10-15(14(2)26(13)16-6-5-9-24-12-16)11-17-20(28)25-22(30)27(21(17)29)19-8-4-3-7-18(19)23/h3-12H,1-2H3,(H,25,28,30)/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRLXWMFRYGUCB-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(benzylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B3445487.png)
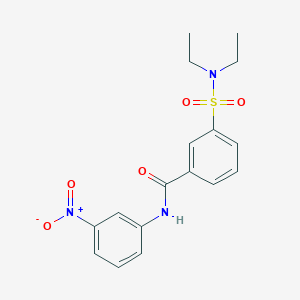
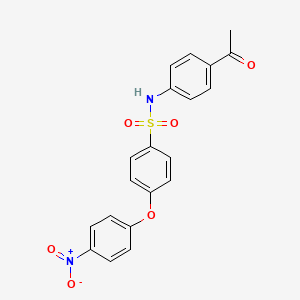
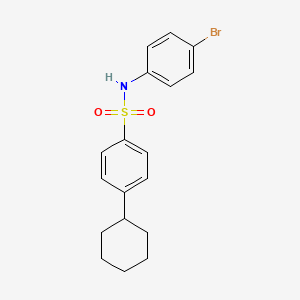
![2-[4-chloro-N-methylsulfonyl-3-(trifluoromethyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3445508.png)
![N~1~-(4-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3445513.png)
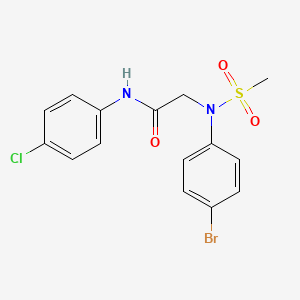
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B3445524.png)

![ethyl 2-{[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B3445549.png)
![N-(4-methoxyphenyl)-N'-{4-[(trifluoromethyl)thio]phenyl}urea](/img/structure/B3445553.png)
![N-(2-bromophenyl)-2-[(2-chlorophenyl)methylsulfanyl]acetamide](/img/structure/B3445554.png)
